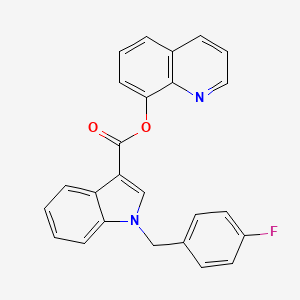

脱氢小檗碱硝酸盐

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

该化合物因其抗炎、抗血栓形成和抗疟疾特性而备受关注 。它主要用于科学研究,以探索其潜在的治疗益处。

科学研究应用

脱氢小檗碱硝酸盐在科学研究中具有广泛的应用:

化学: 它被用作生物碱及其衍生物研究中的参考化合物。

生物学: 研究表明,它在抑制巨噬细胞炎症和减少全身性及血管炎症方面具有潜力.

作用机制

脱氢小檗碱硝酸盐通过多种分子靶点和途径发挥作用:

生化分析

Biochemical Properties

Dehydrocorydaline nitrate plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, dehydrocorydaline nitrate has been shown to inhibit the activity of pro-inflammatory enzymes such as inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), thereby reducing the production of inflammatory mediators . Additionally, it interacts with proteins involved in the nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) signaling pathway, modulating the expression of genes associated with inflammation and immune responses .

Cellular Effects

Dehydrocorydaline nitrate exerts significant effects on various cell types and cellular processes. In macrophages, it reduces the expression of pro-inflammatory cytokines such as interleukin-1 beta (IL-1β) and tumor necrosis factor-alpha (TNF-α), thereby attenuating inflammation . In cardiomyocytes, dehydrocorydaline nitrate enhances cell viability and inhibits apoptosis induced by lipopolysaccharide (LPS), a component of bacterial cell walls . Furthermore, it influences cell signaling pathways, including the NF-κB and extracellular signal-regulated kinase (ERK) pathways, which are critical for cell survival, proliferation, and differentiation .

Molecular Mechanism

The molecular mechanism of dehydrocorydaline nitrate involves multiple pathways and interactions at the molecular level. It binds to and inhibits the activity of key enzymes involved in inflammatory responses, such as iNOS and COX-2 . Additionally, dehydrocorydaline nitrate modulates the NF-κB signaling pathway by inhibiting the phosphorylation of NF-κB p65, thereby preventing the transcription of pro-inflammatory genes . This compound also activates the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, enhancing the expression of antioxidant enzymes like heme oxygenase-1 (HO-1) and superoxide dismutase (SOD), which protect cells from oxidative stress .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of dehydrocorydaline nitrate change over time. Studies have shown that its anti-inflammatory and antioxidant effects are time-dependent, with significant reductions in inflammatory markers and oxidative stress observed within hours of treatment . The stability of dehydrocorydaline nitrate in vitro is relatively high, with minimal degradation over extended periods. Long-term studies in vivo have demonstrated sustained anti-inflammatory and cardioprotective effects, suggesting that dehydrocorydaline nitrate remains effective over prolonged treatment durations .

Dosage Effects in Animal Models

The effects of dehydrocorydaline nitrate vary with different dosages in animal models. At low to moderate doses, it exhibits potent anti-inflammatory and cardioprotective effects without significant toxicity . At high doses, dehydrocorydaline nitrate can induce adverse effects, including hepatotoxicity and nephrotoxicity, highlighting the importance of dose optimization in therapeutic applications . Threshold effects have been observed, with a minimum effective dose required to achieve significant pharmacological benefits.

Metabolic Pathways

Dehydrocorydaline nitrate is involved in several metabolic pathways, interacting with enzymes and cofactors that regulate its bioavailability and activity. It is metabolized primarily in the liver by cytochrome P450 enzymes, which convert it into various metabolites . These metabolites may retain some pharmacological activity, contributing to the overall effects of dehydrocorydaline nitrate. Additionally, dehydrocorydaline nitrate influences metabolic flux by modulating the activity of key enzymes involved in cellular metabolism, such as adenosine monophosphate-activated protein kinase (AMPK), which plays a critical role in energy homeostasis .

准备方法

合成路线和反应条件: 脱氢小檗碱硝酸盐可以通过脱氢小檗碱的全合成进行合成,该合成方法涉及烯醇化物芳基化,并结合原位甲基化,从而可以快速衍生化生物碱的 C13 位点 。该方法以 47% 的产率得到脱氢小檗碱。

工业生产方法: 脱氢小檗碱硝酸盐的工业生产涉及从延胡索中提取和纯化脱氢小檗碱。 最佳提取工艺包括使用 70% 的乙醇(稀氨水 pH 值为 10),加热回流两次,每次提取 60 分钟 。纯化过程涉及使用 NKA-9 大孔吸附树脂,对生物碱进行最佳的分离和纯化。

化学反应分析

反应类型: 脱氢小檗碱硝酸盐会经历各种化学反应,包括氧化反应、还原反应和取代反应 。

常用试剂和条件:

氧化: 常见的氧化剂包括高锰酸钾和过氧化氢。

还原: 还原剂包括硼氢化钠和氢化铝锂。

取代: 亲核取代反应通常涉及氢氧化钠和碳酸钾等试剂。

相似化合物的比较

脱氢小檗碱硝酸盐与其他类似生物碱相比具有独特性,因为它具有广泛的生物活性谱和低细胞毒性。类似化合物包括:

小檗碱氯化物: 以其抗炎和抗疟疾特性而闻名。

黄连素氯化物: 表现出强烈的抗疟疾作用。

黄连碱氯化物: 以其抗炎和抗疟疾活性而闻名.

这些化合物具有相似的治疗特性,但在特定的分子靶点和途径方面有所不同,这使得脱氢小檗碱硝酸盐成为科学研究中一种独特而有价值的化合物。

属性

IUPAC Name |

2,3,9,10-tetramethoxy-13-methyl-5,6-dihydroisoquinolino[2,1-b]isoquinolin-7-ium;nitrate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H24NO4.NO3/c1-13-15-6-7-18(24-2)22(27-5)17(15)12-23-9-8-14-10-19(25-3)20(26-4)11-16(14)21(13)23;2-1(3)4/h6-7,10-12H,8-9H2,1-5H3;/q+1;-1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CZZFYGAXGATDNG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C=CC(=C(C2=C[N+]3=C1C4=CC(=C(C=C4CC3)OC)OC)OC)OC.[N+](=O)([O-])[O-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H24N2O7 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

428.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![methyl (9R,12S,13Z,16S,17R)-13-ethylidene-18-oxo-8,15-diazahexacyclo[14.2.1.01,9.02,7.010,15.012,17]nonadeca-2,4,6-triene-17-carboxylate](/img/structure/B591276.png)